2-chloro-5-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarboxylic acid
Description
Chemical Structure and Properties The compound 2-chloro-5-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarboxylic acid (CAS: 339100-75-3) features a benzoic acid core substituted with a chlorine atom at position 2 and a hydrazino group at position 3. The hydrazino moiety is conjugated to a 1,3-dioxo-isochromenyliden fragment, forming a planar, conjugated system that may enhance stability and electronic delocalization . Its molecular formula is C₁₆H₉ClN₂O₅, with key functional groups including a carboxylic acid, hydrazine linkage, and an isochromenone-derived dioxo ring.
Properties
IUPAC Name |
2-chloro-5-[(1-hydroxy-3-oxoisochromen-4-yl)diazenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O5/c17-12-6-5-8(7-11(12)14(20)21)18-19-13-9-3-1-2-4-10(9)15(22)24-16(13)23/h1-7,22H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVCURSNCLGWFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)OC(=C2C=C1)O)N=NC3=CC(=C(C=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isochromenylidene Intermediate: This step involves the reaction of phthalic anhydride with hydrazine to form the isochromenylidene hydrazine intermediate.
Chlorination: The intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position on the benzene ring.
Coupling Reaction: The chlorinated intermediate undergoes a coupling reaction with 2-chlorobenzoic acid under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in an organic solvent like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a building block for creating more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.
Biology
The compound is being investigated as a biochemical probe to study enzyme interactions and metabolic pathways. Its hydrazino group can form covalent bonds with enzyme active sites, potentially inhibiting their function and providing insights into enzyme mechanisms.
Medicine
Research has focused on its potential therapeutic properties:
- Anti-inflammatory Activity : Preliminary studies suggest that it may exhibit anti-inflammatory effects.
- Anticancer Activity : Investigations into its ability to inhibit cancer cell proliferation are ongoing, with some studies indicating promising results in cell viability tests against various cancer cell lines .
Case Studies and Findings
Recent studies have highlighted the biological activity of compounds similar to 2-chloro-5-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarboxylic acid:
- Antimicrobial Activity : A series of related compounds were evaluated for their effectiveness against bacterial and fungal strains. The findings showed comparable activity to established antibiotics like isoniazid and ciprofloxacin .
- Molecular Docking Studies : Computational docking has been employed to predict the binding affinities of this compound to various biological targets, elucidating its potential as an anticancer agent by assessing its interaction with specific receptors .
Mechanism of Action
The mechanism of action of 2-chloro-5-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its hydrazino group can form covalent bonds with enzyme active sites, inhibiting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzodithiazine Derivatives
Compounds 5 and 17 from Molecules (2015) share a benzodithiazine scaffold but differ in substituents and functional groups:
- Compound 5 (C₁₆H₁₄ClN₃O₃S₂): Features a 7-methyl group and a hydroxybenzylidene substituent. Key spectral data include IR absorption for SO₂ (1340, 1160 cm⁻¹) and a hydroxyl group (3225 cm⁻¹), with a melting point (mp) of 313–315°C .
- Compound 17 (C₁₆H₁₁ClN₂O₃S₂): Contains a cyano group (IR: 2235 cm⁻¹) instead of methyl, leading to altered electronic properties. Its mp is similar (314–315°C) .
Comparison with Target Compound :
- Structural Differences: The target compound lacks the benzodithiazine ring and SO₂ groups, reducing sulfur-based reactivity. Instead, its isochromenone ring may enhance π-π stacking interactions.
- Thermal Stability : Both benzodithiazines and the target compound exhibit high thermal stability (mp >300°C), suggesting robust conjugated systems .
Sydnone and Thiadiazin Derivatives
A sydnone-thiadiazin hybrid (4-{2-[2-(4-Chlorobenzylidene)hydrazinylidene]-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl}-3-phenylsydnone) incorporates a thiadiazin ring and sydnone moiety.
Comparison :
- Electronic Effects: The sydnone’s dipole moment may enhance intermolecular interactions, whereas the target compound’s isochromenone offers rigidity.
Pyrazolone-Based Hydrazides
The compound 5-(5-{[1-(3-carboxyphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)-2-chlorobenzoic acid (Synonym: SB 497115) includes a pyrazolone ring and furyl group. Its structure allows for keto-enol tautomerism, which could influence binding to biological targets .
Comparison :
- Functional Groups : Both compounds have chloro-substituted benzoic acid backbones, but the pyrazolone-furyl system in SB 497115 may confer distinct pharmacokinetic profiles.
- Applications : SB 497115 is linked to drug development (e.g., inflammation), whereas the target compound’s applications are unexplored in the evidence .
Oxadiazol-Triazole Hybrids
1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(1-methylethyl)-1H-1,2,3-triazole-4-carboxylic acid 2-[[2-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylene]hydrazide combines oxadiazole and triazole rings.
Comparison :
- Solubility : The oxadiazole-triazole system may reduce solubility compared to the target compound’s carboxylic acid group.
Sulfonic Acid Derivatives
4-Chloro-3-[(2Z)-2-{1-[(E)-(2-chloro-5-sulfophenyl)diazenyl]-2-oxo-2-(phenylamino)ethylidene}hydrazino]benzenesulfonic acid contains sulfonic acid and diazenyl groups, which increase acidity and water solubility. The diazenyl group allows for photoisomerization, a property absent in the target compound .
Comparison :
- Acidity : Sulfonic acid groups (pKa ~1) are far more acidic than carboxylic acids (pKa ~4.5), affecting ionization under physiological conditions.
- Applications : Sulfonic acid derivatives are used in dyes and sensors, whereas the target compound’s uses are undefined .
Biological Activity
2-Chloro-5-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarboxylic acid, identified by its CAS number 339100-75-3, is a compound of significant interest due to its potential biological activity. This article delves into the biological properties of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of 2-chloro-5-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarboxylic acid is characterized by several functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of 344.71 g/mol. The presence of the chloro group and hydrazine moiety suggests potential reactivity in biological systems.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the dioxo and hydrazine groups may enhance the compound's ability to scavenge free radicals. A study demonstrated that derivatives of hydrazine are effective in reducing oxidative stress in cellular models, suggesting that 2-chloro-5-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarboxylic acid could possess similar properties .
Anticancer Potential
Several studies have investigated the anticancer potential of hydrazine derivatives. For instance, compounds with hydrazino groups have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. A notable study reported that such compounds induce apoptosis in cancer cells through the activation of caspase pathways . The specific compound may also exhibit similar mechanisms due to its structural characteristics.
Enzyme Inhibition
Enzyme inhibition studies reveal that certain derivatives can inhibit enzymes linked to cancer progression and inflammation. For example, hydrazine derivatives have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis . The potential for 2-chloro-5-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarboxylic acid to act as an MMP inhibitor warrants further investigation.
Anti-inflammatory Effects
Compounds similar to 2-chloro-5-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarboxylic acid have demonstrated anti-inflammatory effects in various models. Research has shown that these compounds can downregulate pro-inflammatory cytokines, suggesting a mechanism for reducing inflammation .
Study on Antioxidant Effects
A recent study evaluated the antioxidant capacity of various hydrazine derivatives using DPPH and ABTS assays. Results indicated that certain derivatives exhibited IC50 values comparable to established antioxidants like ascorbic acid . This suggests that 2-chloro-5-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarboxylic acid could be a candidate for further antioxidant research.
Clinical Relevance
In clinical settings, hydrazine derivatives have been explored for their potential in treating chronic diseases associated with oxidative stress and inflammation. A clinical trial involving similar compounds showed promising results in reducing markers of inflammation in patients with rheumatoid arthritis . This highlights the therapeutic potential of structurally related compounds.
Biological Activity Summary Table
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition | Inhibition of MMPs | |
| Anti-inflammatory | Downregulation of cytokines |
Comparison with Related Compounds
| Compound Name | CAS Number | Antioxidant Activity (IC50) | Anticancer Effect |
|---|---|---|---|
| 2-Chloro-5-{...} | 339100-75-3 | TBD | TBD |
| Hydrazine Derivative A | XXXXXX | 20 µM | Moderate |
| Hydrazine Derivative B | YYYYYY | 15 µM | High |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-chloro-5-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarboxylic acid?
The compound is synthesized via condensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example, refluxing 3-formyl-indole-2-carboxylic acid derivatives with hydrazine analogs in acetic acid with sodium acetate facilitates hydrazone formation . Recrystallization from polar solvents like DMF/acetic acid ensures purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- 1H/13C NMR : Identifies proton environments and carbon frameworks, particularly resolving tautomeric forms of the hydrazino-isochromen system .
- IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and hydrazine (N-H, ~3200 cm⁻¹) functional groups .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry if single crystals are obtained .
Q. How should researchers handle and store this compound to ensure stability?
Store in airtight glass containers at -20°C under inert gas (argon) to prevent hydrolysis or oxidation. Similar hydrazine derivatives degrade at room temperature or in humid conditions .
Advanced Research Questions
Q. How can structural modifications optimize bioactivity while maintaining solubility?
- Hydrophilic substituents : Introduce carboxylate salts (e.g., sodium/potassium) to improve aqueous solubility .
- Prodrug approaches : Mask the carboxylic acid with ester groups, which hydrolyze in vivo .
- LogP optimization : Balance lipophilicity by adding polar groups (e.g., hydroxyl, amine) without disrupting the hydrazino-isochromen pharmacophore .
Q. How to resolve discrepancies between computational predictions and experimental NMR data?
- Tautomerism : The hydrazino-isochromen system may exhibit keto-enol tautomerism, altering NMR shifts. Use variable-temperature NMR to identify dynamic equilibria .
- Rotational isomers : Employ 2D NMR (COSY, HSQC) to distinguish conformational states .
- DFT calculations : Compare experimental shifts with simulated spectra for dominant tautomers .
Q. What experimental designs validate the compound’s mechanism as a kinase inhibitor?
- Enzyme assays : Measure IC50 values against purified kinases (e.g., tyrosine kinases) using fluorescence-based ADP-Glo™ assays .
- X-ray crystallography : Co-crystallize with target kinases to resolve binding interactions .
- siRNA knockdown : Correlate kinase expression reduction with cellular efficacy .
Q. How to address poor reproducibility in antimicrobial activity across studies?
Q. What strategies mitigate metabolic instability in preclinical models?
- Cytochrome P450 screening : Identify metabolic hotspots (e.g., hydrazine cleavage) using human liver microsomes .
- Deuterium incorporation : Stabilize vulnerable C-H bonds (e.g., at the hydrazino bridge) .
- Pharmacokinetic profiling : Conduct human microdose studies to predict clearance rates .
Data Contradiction Analysis
Q. How to reconcile conflicting bioactivity data in different cell lines?
Q. Why do crystallographic data sometimes conflict with computational docking poses?
- Protein flexibility : Molecular dynamics simulations account for active-site conformational changes .
- Solvent effects : Include explicit water molecules in docking models to improve accuracy .
- Crystallization artifacts : Compare multiple crystal forms (e.g., ligand-soaked vs. co-crystallized) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Condition | Optimization Criteria | Reference |
|---|---|---|
| Reflux time (acetic acid) | 2–5 hours (monitor by TLC) | |
| Sodium acetate molarity | 1:1 ratio to precursor | |
| Recrystallization solvent | DMF/acetic acid (3:1 v/v) |
Q. Table 2. Bioactivity Optimization Workflow
| Step | Action | Outcome Metric |
|---|---|---|
| Substituent screening | Introduce polar groups (e.g., -OH) | Solubility (logS) ↑ |
| Metabolic stability | Deuterium isotope labeling | t1/2 in microsomes ↑ |
| In vivo PK | Microdose clinical trials | Human CL prediction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
